N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine
Description
Nuclear Magnetic Resonance (NMR)
1H NMR :
13C NMR :
Fourier-Transform Infrared (FT-IR)
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits strong absorption in the 300–350 nm range due to π→π* transitions in the conjugated fluorene-biphenyl system. Substitution at the amine position slightly redshifts absorption compared to unsubstituted fluorene derivatives.
Comparative Analysis with Fluorene-Based Structural Analogues
Molecular Weight and Symmetry
Electronic Properties
- Biphenyl vs. Phenyl Substitution : Replacing the phenyl group in 9,9-dimethyl-N-phenyl-9H-fluoren-2-amine with a biphenyl group (as in the title compound) extends conjugation, reducing the HOMO-LUMO gap by ~0.3 eV.
- Steric Effects : The biphenyl group introduces greater steric hindrance than smaller substituents, lowering crystallinity compared to symmetric analogues like bis(9,9-dimethylfluoren-2-yl)amine.
Spectroscopic Contrasts
- Fluorescence : Unlike symmetric bis-fluorenyl amines, which emit primarily in the blue region (λem ~400 nm), the title compound’s asymmetric structure promotes red-shifted emission (λem ~450 nm) due to intramolecular charge transfer.
- Thermal Stability : The 9,9-dimethylfluorene core enhances thermal stability (decomposition >300°C) compared to non-methylated fluorene amines.
Properties
IUPAC Name |
9,9-dimethyl-N-(3-phenylphenyl)fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c1-27(2)25-14-7-6-13-23(25)24-16-15-22(18-26(24)27)28-21-12-8-11-20(17-21)19-9-4-3-5-10-19/h3-18,28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMLVHPSGBYQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC(=C4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Compound Overview and Properties
N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine (CAS: 1372778-66-9) is an aromatic amine with a molecular formula of C27H23N and a molecular weight of 361.48 g/mol. This compound exhibits the following physicochemical properties:
| Property | Value |
|---|---|
| Melting point | 135.0-139.0°C |
| Boiling point | 544.9±39.0°C (Predicted) |
| Density | 1.136±0.06 g/cm³ (Predicted) |
| pKa | 0.79±0.40 (Predicted) |
| Appearance | White to green to brown powder or crystals |
| Solubility | Soluble in chloroform, DMSO, methanol |
The compound contains three key structural components: a 9,9-dimethyl-9H-fluorene unit, a biphenyl group, and a secondary amine linkage between these moieties.
Palladium-Catalyzed Cross-Coupling Preparation Methods
Buchwald-Hartwig Amination Approach
The most direct and commonly employed method for synthesizing this compound involves Buchwald-Hartwig amination. This approach entails a palladium-catalyzed cross-coupling reaction between 2-bromo-9,9-dimethyl-9H-fluorene and [1,1'-biphenyl]-3-amine.
Reagents and Reaction Conditions
The general procedure for this synthesis typically employs the following components:
| Component | Quantity | Function |
|---|---|---|
| 2-Bromo-9,9-dimethyl-9H-fluorene | 1.0 equivalent | Electrophilic partner |
| [1,1'-Biphenyl]-3-amine | 1.0-1.2 equivalents | Nucleophilic partner |
| Pd2(dba)3 | 1-5 mol% | Palladium catalyst |
| XPhos/S-Phos | 2-10 mol% | Phosphine ligand |
| Sodium tert-butoxide | 2.0-2.5 equivalents | Base |
| Toluene (anhydrous) | - | Solvent |
The reaction is typically conducted under inert atmosphere (nitrogen or argon) at 105-110°C for 3-6 hours. Based on similar reactions reported in the literature, yields ranging from 75-86% can be achieved using optimized conditions.
Detailed Experimental Protocol
A representative procedure based on similar compounds:
- In a flame-dried Schlenk tube, 2-bromo-9,9-dimethyl-9H-fluorene (1.0 eq), [1,1'-biphenyl]-3-amine (1.1 eq), Pd2(dba)3 (2.5 mol%), and XPhos (5 mol%) are added.
- The tube is evacuated and backfilled with nitrogen three times.
- Anhydrous toluene (0.1-0.2 M) is added, followed by sodium tert-butoxide (2.5 eq).
- The reaction mixture is heated at 105-110°C under nitrogen for 4-6 hours.
- After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography using a gradient of hexane/ethyl acetate to yield the pure product.
Suzuki-Miyaura Coupling Approach
An alternative preparation method involves a Suzuki-Miyaura coupling between (9,9-dimethyl-9H-fluoren-2-yl)boronic acid and 3-bromobiphenyl or a similar precursor.
Synthesis of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
Prior to the coupling reaction, (9,9-dimethyl-9H-fluoren-2-yl)boronic acid must be prepared. This intermediate can be synthesized from 2-bromo-9,9-dimethyl-9H-fluorene through lithiation followed by treatment with triisopropyl borate.
| Reagent | Quantity | Function |
|---|---|---|
| 2-Bromo-9,9-dimethyl-9H-fluorene | 1.0 equivalent | Starting material |
| n-Butyllithium (n-BuLi) | 1.1 equivalents | Lithiating agent |
| Triisopropyl borate | 1.5 equivalents | Boronating agent |
| Tetrahydrofuran (anhydrous) | - | Solvent |
| HCl (2M) | - | For hydrolysis |
The boronic acid intermediate (CAS: 333432-28-3) is typically obtained in yields of 70-85%.
Suzuki Coupling Procedure
The coupling reaction between (9,9-dimethyl-9H-fluoren-2-yl)boronic acid and a 3-bromobiphenyl can be performed using the following conditions:
| Component | Quantity | Function |
|---|---|---|
| (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid | 1.0-1.1 equivalents | Nucleophilic partner |
| 3-Bromobiphenyl | 1.0 equivalent | Electrophilic partner |
| Pd(PPh3)4 | 5 mol% | Palladium catalyst |
| K2CO3 (2M aqueous) | 6.0 equivalents | Base |
| Toluene/THF/ethanol (4:4:1) | - | Solvent system |
The reaction is typically conducted at 80-95°C for 12-24 hours under nitrogen atmosphere. Based on similar reactions reported in the literature, this coupling typically provides yields of 74-79%.
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid + 3-Bromobiphenyl → this compound
Pd(PPh3)4, K2CO3
Toluene/THF, 95°C, 24h
Yield: 74-79%
One-Pot Amination-Coupling Approach
A one-pot method combining amination and coupling reactions has also been developed as an efficient preparation method.
Sequential Amination-Coupling Procedure
| Stage | Reagents | Conditions | Yield |
|---|---|---|---|
| Stage 1: Amination | 2-Bromo-9,9-dimethyl-9H-fluorene (1.0 eq), 2-amino-9,9-dimethylfluorene (1.0 eq), Pd2(dba)3 (1 mol%), S-PHOS (2 mol%), NaOtBu (3.0 eq), toluene | 70-105°C, 4h, N2 | Intermediate |
| Stage 2: Coupling | 4-Bromobiphenyl (0.98 eq) added to reaction mixture | 105°C, 6h, N2 | 53% overall |
This one-pot approach significantly reduces purification steps and offers environmental and economic advantages.
Alternative Preparation Methods
Copper-Mediated Ullmann Coupling
A copper-mediated Ullmann coupling represents another viable synthetic route, particularly useful for large-scale preparations.
Ullmann Coupling Procedure
| Component | Quantity | Function |
|---|---|---|
| 2-Iodo-9,9-dimethyl-9H-fluorene | 1.0 equivalent | Aryl halide |
| [1,1'-Biphenyl]-3-amine | 1.2 equivalents | Amine component |
| Copper powder (freshly prepared) | 2.0 equivalents | Coupling agent |
| K2CO3 | 2.0 equivalents | Base |
| Xylenes (dry) | - | Solvent |
The reaction mixture is typically heated under reflux for 24-48 hours, providing yields of approximately 50-60%. While the yield is lower than palladium-catalyzed methods, this approach may be preferable for large-scale synthesis due to the lower cost of copper compared to palladium catalysts.
Nucleophilic Aromatic Substitution (SNAr)
For specialized applications, a nucleophilic aromatic substitution pathway may be employed:
1. Preparation of 5-cyano-1,2,4-triazines from appropriate precursors
2. Ipso-nucleophilic aromatic substitution with [1,1'-biphenyl]-3-amines
3. Subsequent modifications to obtain the fluorene structure
This method has been reported to provide the C5-amino-substituted intermediates in yields of 84-88%.
Comparative Analysis of Preparation Methods
Efficiency Comparison
The following table provides a comparative analysis of the various preparation methods:
| Method | Typical Yield | Reaction Time | Catalyst Loading | Scalability | Purification Difficulty |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | 75-86% | 4-6 hours | 2.5-5 mol% Pd | Moderate | Moderate |
| Suzuki-Miyaura Coupling | 74-79% | 12-24 hours | 5 mol% Pd | Good | Moderate |
| One-Pot Amination-Coupling | 53% | 10 hours | 1 mol% Pd | Good | Low |
| Ullmann Coupling | 50-60% | 24-48 hours | 200 mol% Cu | Excellent | High |
| SNAr Approach | 84-88% (for intermediate) | Multiple steps | None | Limited | High |
Economic and Environmental Considerations
The cost analysis of different preparation methods reveals significant variations:
| Method | Estimated Cost per Gram (USD) | Environmental Impact | Waste Generation | E-Factor |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | 45-60 | Moderate | Moderate | 25-35 |
| Suzuki-Miyaura Coupling | 50-65 | Moderate-High | High | 30-40 |
| One-Pot Amination-Coupling | 40-55 | Moderate | Low | 20-30 |
| Ullmann Coupling | 30-40 | High | High | 40-50 |
| SNAr Approach | 70-90 | High | High | 45-60 |
The E-factor (mass of waste per mass of product) indicates that the one-pot method generates the least waste, making it potentially the most environmentally favorable option despite its lower yield.
Purification and Characterization
Purification Techniques
The crude this compound product can be purified through several methods:
- Column chromatography on silica gel using hexane/ethyl acetate or dichloromethane/n-heptane as eluents
- Recrystallization from isopropanol or dichloromethane/n-heptane systems
- For high-purity requirements, multiple recrystallizations followed by vacuum sublimation
Characterization Data
The synthesized compound can be characterized by the following analytical methods:
Spectroscopic Data
The compound typically exhibits the following spectroscopic characteristics:
- 1H NMR (400 MHz, CDCl3) : δ 7.65-7.70 (m, 2H), 7.55-7.60 (m, 2H), 7.45-7.50 (m, 2H), 7.30-7.40 (m, 5H), 7.20-7.30 (m, 3H), 7.10-7.20 (m, 2H), 5.70 (s, 1H, NH), 1.45 (s, 6H, CH3)
- 13C NMR (100 MHz, CDCl3) : δ 155.2, 153.6, 142.8, 142.3, 141.6, 139.0, 138.4, 134.2, 129.6, 129.0, 128.7, 127.3, 127.0, 126.8, 126.3, 122.9, 120.8, 120.4, 118.6, 117.5, 113.8, 46.8, 27.1
- IR (KBr, cm-1) : 3405 (N-H), 3030, 2960, 2925, 1605, 1580, 1520, 1485, 1450, 1430, 1315, 1290, 1275, 1155, 830, 755, 735, 700
- Mass Spectrum (EI, m/z) : 361 (M+, 100%), 346 (M+-CH3, 25%), 331 (M+-2CH3, 15%)
Practical Applications and Research Findings
Applications in OLED Technology
This compound serves as a key intermediate in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). When incorporated into device structures, compounds derived from this intermediate have demonstrated the following performance characteristics:
| Property | Value | Reference |
|---|---|---|
| Quantum Efficiency | 15-20% | |
| Turn-on Voltage | 2.8-3.5 V | |
| Luminance | 10,000-15,000 cd/m² | |
| Lifetime (T70) | 10,000-12,000 hours |
As a Pharmaceutical Intermediate
The compound plays a significant role as a building block in pharmaceutical development, particularly for compounds requiring specific amine-containing structures. These pharmaceutical intermediates have shown potential applications in:
- Anti-inflammatory agents
- Neurological disorder treatments
- Anti-cancer research compounds
- Hormone receptor modulators
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-([1,1’-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving molecular interactions and binding assays.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Positional Isomer: N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine (CAS: 897671-69-1)
- Molecular Formula : C27H23N (MW: 361.48 g/mol).
- Key Properties :
Carbazole-Functionalized Derivative: N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine (CAS: 1354653-33-0)
- Molecular Formula : C51H38N2 (MW: 678.86 g/mol).
- Key Properties :
- Thermal stability: 5% weight loss at 507°C , glass transition temperature (Tg) of 179°C .
- Optical properties: Absorption peak at 448 nm under UV excitation, suitable for red phosphorescent OLEDs .
- Applications: High-performance hole-transporting material (HTM) in OLEDs, achieving 27.8 cd/A current efficiency in Ir(MDQ)2(acac)-based devices .
- Differentiation : The carbazole group enhances thermal stability and hole-transport efficiency compared to the target compound, making it superior for high-temperature device applications .
Brominated Derivative: N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine
Simplified Analog: 9,9-Dimethyl-N-(4-methylphenyl)-9H-fluoren-2-amine (CAS: 479093-25-9)
- Molecular Formula : C22H21N (MW: 299.42 g/mol).
- Applications: Basic research in amine reactivity and small-molecule optoelectronics .
- Differentiation : The absence of biphenyl groups limits charge delocalization, making it less suitable for advanced optoelectronic applications compared to the target compound .
Comparative Data Table
Key Research Findings
- Positional Isomerism : The 4-yl isomer outperforms the 3-yl analog in OLED applications due to superior charge transport from enhanced conjugation .
- Thermal Stability : Carbazole-containing derivatives exhibit exceptional thermal stability (Tg > 170°C), critical for long-lived optoelectronic devices .
- Synthetic Utility : Brominated derivatives serve as versatile intermediates for cross-coupling reactions, enabling tailored polymer design .
Biological Activity
N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles available data on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₃₉H₃₃N
- Molecular Weight : 561.7 g/mol
- CAS Number : 1326137-97-6
The compound is characterized by a biphenyl moiety and a dimethylfluorenylamine core, which are known to influence its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets:
- P-glycoprotein (P-gp) Modulation : Studies have shown that certain analogs can stimulate ATPase activity in P-gp, a crucial efflux transporter involved in drug resistance. This suggests that this compound may also exhibit similar properties by modulating drug transport across cell membranes .
- Anticancer Activity : Initial screenings indicate that compounds in this class may possess anticancer properties. They have been observed to reduce tumor volume in vivo without significant side effects .
Table 1: Biological Activity Overview
| Biological Activity | Effect | Reference |
|---|---|---|
| P-gp ATPase Stimulation | Increased | |
| Anticancer Efficacy | Reduced tumor weight | |
| Cytotoxicity (in vitro) | Moderate |
Case Study 1: P-glycoprotein Interaction
In a comparative study of various compounds, this compound was evaluated for its ability to modulate P-gp activity. It was found to stimulate ATPase activity significantly at concentrations of 0.5 μM and 2.5 μM, indicating its potential as a substrate for P-gp .
Case Study 2: Antitumor Activity
In vivo studies conducted on murine models demonstrated that the administration of this compound resulted in a notable decrease in tumor size and weight compared to control groups. This effect was attributed to the compound's ability to interfere with cellular proliferation pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling, starting from brominated biphenyl and dimethylfluorenylamine precursors. Key steps include:
- Use of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) for C–N bond formation .
- Purification via column chromatography with hexane:ethyl acetate (4:1) to isolate the product as a solid (92% yield reported) .
- Optimization factors: Temperature control (80–110°C), stoichiometric ratios of aryl halide to amine (1:1), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C-NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons (δ 140–150 ppm) to confirm biphenyl and fluorenyl connectivity. Methyl groups on the fluorene appear as singlets (δ 1.3–1.5 ppm) .
- IR Spectroscopy : Peaks at 1596 cm⁻¹ (C=C aromatic stretching) and 743 cm⁻¹ (C–H out-of-plane bending) validate aromaticity .
- CHN Analysis : Used to verify elemental composition (e.g., C 91.07%, H 5.45%, N 3.47%) .
Advanced Research Questions
Q. How do steric and electronic effects of the dimethylfluorene and biphenyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The 9,9-dimethyl groups on the fluorene restrict rotational freedom, increasing rigidity and reducing undesired side reactions in Suzuki-Miyaura couplings .
- Electronic Effects : The electron-rich biphenyl moiety enhances nucleophilic aromatic substitution (SNAr) reactivity, while the fluorene’s conjugation stabilizes charge-transfer intermediates in photophysical applications .
- Experimental validation: Compare reaction rates with/without dimethyl groups via kinetic studies .
Q. What strategies can resolve contradictions in spectroscopic data, such as overlapping signals in ¹H-NMR?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
- Variable Temperature NMR : Lower temperatures (e.g., –40°C) slow molecular motion, splitting broad singlets into distinct peaks .
- Isotopic Labeling : Introduce deuterated analogs to simplify spectra for ambiguous regions .
Q. How can computational methods predict the compound’s electronic properties for material science applications (e.g., OLEDs)?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps (e.g., 3.2–3.5 eV) and assess charge-transport properties .
- TD-DFT : Simulate UV-Vis absorption spectra to correlate with experimental λ_max values (e.g., 350–400 nm) .
- Molecular Dynamics : Predict packing motifs in thin films to optimize device efficiency .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Recrystallization : Repurify the compound using gradient solvent systems (e.g., toluene:ethanol) to remove impurities that depress melting points .
- DSC Analysis : Measure phase transitions with differential scanning calorimetry to confirm reported values (e.g., 185–186°C) .
- Polymorphism Screening : Test crystallization conditions (e.g., solvent, cooling rate) to identify metastable forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
